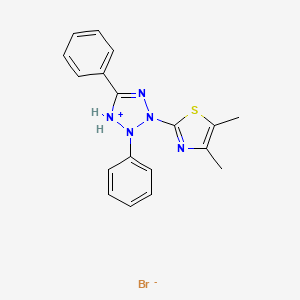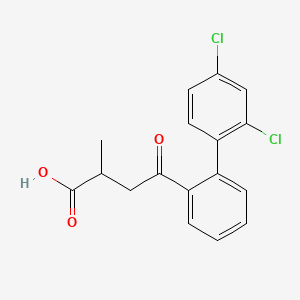![molecular formula C11H10Cl2O3 B8677072 methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate: is an organic compound with the molecular formula C11H10Cl2O3 It is characterized by the presence of a methyl ester group attached to a prop-2-enoate backbone, with a 3,4-dichlorophenyl and a hydroxymethyl group as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate typically involves the reaction of 3,4-dichlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often require a solvent like ethanol and a temperature range of 60-80°C to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-[(3,4-dichlorophenyl)(carboxy)methyl]prop-2-enoate.
Reduction: 2-[(3,4-dichlorophenyl)(hydroxy)methyl]propan-1-ol.
Substitution: 2-[(3,4-dichlorophenyl)(substituted)methyl]prop-2-enoate.
Aplicaciones Científicas De Investigación
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-(1,3,5-trihydroxy-4a-methyl-8-oxodecahydro-2-naphthalenyl)prop-2-enoate .
Uniqueness
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate is unique due to the presence of both the dichlorophenyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10Cl2O3 |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3 |
Clave InChI |
TXCDARQCSQEEGV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C)C(C1=CC(=C(C=C1)Cl)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

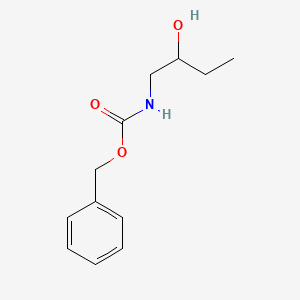
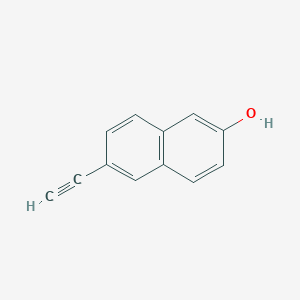
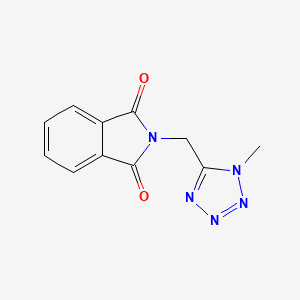
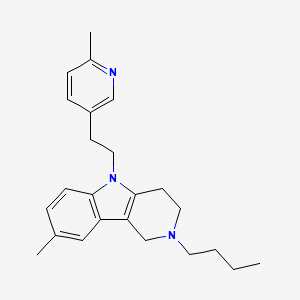
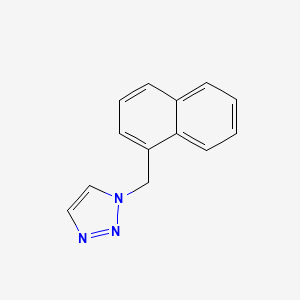
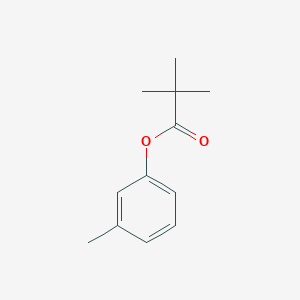
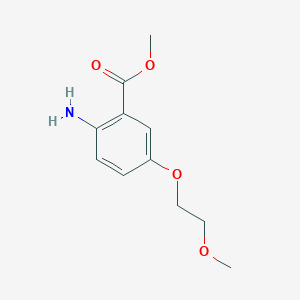
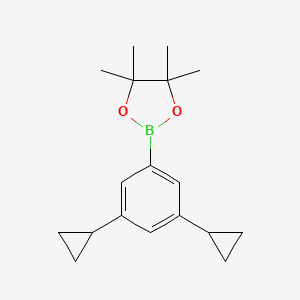
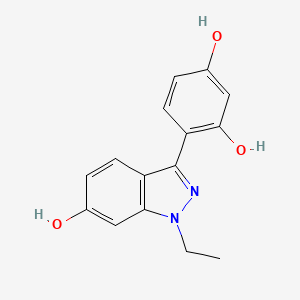
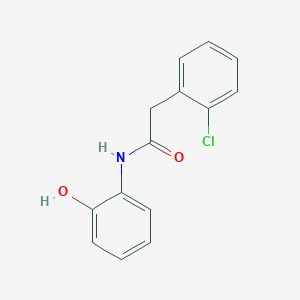
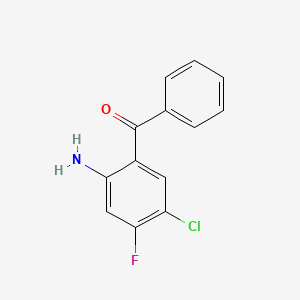
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
